molecular formula C20H14N2O2 B12517803 4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione CAS No. 820236-91-7

4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione

Cat. No.: B12517803
CAS No.: 820236-91-7
M. Wt: 314.3 g/mol
InChI Key: BLYIIYKRANBINI-UHFFFAOYSA-N
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Description

4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolidine-3,5-dione core with a naphthalen-2-ylmethylidene and a phenyl group attached, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione typically involves the condensation of naphthalen-2-ylmethylidene with 1-phenylpyrazolidine-3,5-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, with careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for efficiency, cost-effectiveness, and safety. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties and reactivity.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-ylmethylidene oxides, while reduction could produce naphthalen-2-ylmethylidene alcohols or other reduced derivatives.

Scientific Research Applications

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject for research in organic synthesis and reaction mechanisms.

    Biology: Its potential biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound may have therapeutic potential, prompting research into its effects on various diseases and conditions.

    Industry: Its chemical properties could be leveraged for industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((4-methylnaphthalen-1-yl)methylidene)-1,3-oxazol-5(4H)-one

Uniqueness

4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione stands out due to its unique combination of a naphthalen-2-ylmethylidene group and a pyrazolidine-3,5-dione core

Properties

CAS No.

820236-91-7

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

4-(naphthalen-2-ylmethylidene)-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C20H14N2O2/c23-19-18(20(24)22(21-19)17-8-2-1-3-9-17)13-14-10-11-15-6-4-5-7-16(15)12-14/h1-13H,(H,21,23)

InChI Key

BLYIIYKRANBINI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=CC=CC=C4C=C3)C(=O)N2

Origin of Product

United States

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